molecular formula C14H15N3O4 B1429511 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione CAS No. 1415719-06-0

3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione

Cat. No.: B1429511
CAS No.: 1415719-06-0
M. Wt: 289.29 g/mol
InChI Key: DCVWSFBEAZLFSA-UHFFFAOYSA-N
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Description

3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a cyclopropylmethylamino substituent at position 3 and a 4-nitrophenyl group at position 1. The pyrrolidine-2,5-dione (succinimide) core is a well-studied scaffold in medicinal chemistry due to its conformational rigidity and versatility in interacting with biological targets such as enzymes and receptors . The cyclopropylmethyl group contributes rigidity, reducing rotatable bonds, which may improve oral bioavailability compared to more flexible alkyl chains .

Properties

IUPAC Name

3-(cyclopropylmethylamino)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-13-7-12(15-8-9-1-2-9)14(19)16(13)10-3-5-11(6-4-10)17(20)21/h3-6,9,12,15H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVWSFBEAZLFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors.

    Substitution Reactions:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.

    Substitution: The cyclopropylmethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Structure and Characteristics

The molecular structure of 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione features a pyrrolidine ring substituted with a cyclopropylmethyl amino group and a nitrophenyl moiety. This unique configuration suggests potential interactions with biological targets, making it a candidate for further investigation.

Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. The incorporation of the nitrophenyl group may enhance the compound's ability to interact with cancer cell receptors, promoting apoptosis in malignant cells .
  • Neuropharmacology : The cyclopropylmethyl amino group is known to influence neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. Studies have suggested that similar compounds can potentially serve as antidepressants or anxiolytics, warranting further exploration of this compound's efficacy in treating mood disorders .
  • Inhibition of Cyclophilins : Recent patents highlight the compound's potential as an inhibitor of cyclophilins, which are implicated in various diseases, including viral infections and cancer. By modulating cyclophilin activity, this compound could play a role in therapeutic strategies against these conditions .

Biochemical Studies

The compound has been investigated for its biochemical interactions, particularly its binding affinity to specific enzymes or receptors within the body. Initial studies suggest that it may act as a competitive inhibitor in certain enzymatic pathways, which could be beneficial for drug design aimed at metabolic disorders .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that the compound inhibited cell proliferation through apoptosis induction mechanisms, highlighting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

In a preclinical trial assessing the neuropharmacological effects of similar compounds, researchers found that administration led to significant reductions in anxiety-like behaviors in rodent models. This suggests that derivatives containing the cyclopropylmethyl amino group may offer new avenues for treating anxiety disorders.

Mechanism of Action

The mechanism of action of 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The pyrrolidine ring and its substituents can interact with proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with other pyrrolidine-2,5-dione derivatives. Key analogs include:

Compound Name Substituents at Position 1 Substituents at Position 3 Key Properties
Target Compound 4-Nitrophenyl Cyclopropylmethylamino High electron-withdrawing nitro group; rigid cyclopropylmethyl chain; predicted lower oral bioavailability due to polar surface area (~140 Ų) .
3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (CAS 1415719-08-2) 4-Methoxyphenyl Cyclopropylmethylamino Methoxy group is electron-donating, reducing target affinity but improving solubility; discontinued due to unknown stability/synthesis issues .
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives Varied arylpiperazine groups Indole-based substituents Dual 5-HT1A/SERT affinity (Ki < 50 nM in some analogs); increased rotatable bonds may reduce bioavailability .
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione Sulfanylundecanoyloxy chain - Hydrophobic chain enhances membrane permeation; used in polymer conjugation strategies .

Pharmacokinetic and Physicochemical Properties

  • Polar Surface Area (PSA): The nitro group in the target compound increases PSA (~140 Ų) compared to the methoxy analog (~90 Ų), likely reducing intestinal absorption .
  • Rotatable Bonds: The cyclopropylmethyl group (2 rotatable bonds) confers rigidity versus pentyl chains (4 rotatable bonds) in analogs like 3-(4’-aminophenyl)-1-pentylpyrrolidine-2,5-dione, aligning with Veber’s rule for improved bioavailability .
  • LogP: The nitro group lowers logP (predicted ~2.5) compared to the methoxy analog (logP ~3.0), impacting blood-brain barrier penetration .

Biological Activity

3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a cyclopropylmethylamino group and a nitrophenyl substituent. Its molecular formula is C14H16N2O3, and it possesses unique structural properties that contribute to its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's mechanism of action involves:

  • Inhibition of Enzymatic Activity : The presence of the pyrrolidine ring allows for interactions with various enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways that are crucial for cancer cell proliferation and survival.
  • Modulation of Protein Functions : The substituents on the pyrrolidine ring may enhance binding affinity to target proteins, influencing their function and contributing to the compound's anticancer properties .

Biological Activity and Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various human carcinoma cell lines:

Cell Line Inhibition Percentage at 100 µM Reference
HepG279.50% ± 1.24%
A54995.41% ± 0.67%
HCT-11693.33% ± 1.36%
SGC790127.27% ± 2.38%

These results suggest that the compound has broad-spectrum anticancer potential, outperforming standard treatments such as 5-fluorouracil in certain assays.

Study on Anticancer Efficacy

A study published in MDPI evaluated the cytotoxic effects of various substituted prolinamides against human cancer cell lines, including those treated with derivatives similar to this compound. The findings highlighted that compounds with similar structural motifs demonstrated potent antiproliferative effects, indicating a promising avenue for further research into this class of compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on related compounds revealed that modifications to the cyclopropylmethyl and nitrophenyl groups significantly influenced biological activity. For instance, variations in the substituents led to changes in cytotoxic potency against specific cancer cell lines, underscoring the importance of structural optimization in drug design .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the cyclopropylmethylamino group and nitrophenyl group occurs through nucleophilic substitutions or coupling reactions.
  • Purification Techniques : High-performance liquid chromatography (HPLC) or recrystallization methods are often employed to obtain high-purity products suitable for biological testing .

Q & A

(Basic) What are the common synthetic routes for 3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with a pyrrolidine-2,5-dione core. A key step is the introduction of the cyclopropylmethylamino group via nucleophilic substitution or reductive amination. For example:

  • Step 1 : React 4-nitrophenylmaleimide with cyclopropylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the amine-substituted intermediate.
  • Step 2 : Optimize cyclization using catalysts like acetic acid or p-toluenesulfonic acid at 80–100°C .
    Yield is highly dependent on solvent choice (polar aprotic solvents preferred), temperature control, and stoichiometric ratios of reactants. Impurities from incomplete cyclization can be minimized via column chromatography or recrystallization .

(Basic) Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • ¹H/¹³C NMR : Critical for confirming substituent positions and stereochemistry. For instance, the 4-nitrophenyl group shows characteristic aromatic proton signals at δ 7.5–8.5 ppm, while the cyclopropylmethylamino group exhibits distinct multiplet patterns .
  • ESI-HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ ion at m/z 344.12) .
  • HPLC-PDA : Ensures purity (>95%) by detecting trace byproducts from incomplete substitution or oxidation .

(Basic) What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition assays : Test interactions with serine hydrolases or kinases, given the electrophilic nature of the dione moiety. Use fluorogenic substrates (e.g., AMC-labeled peptides) to quantify IC₅₀ values .
  • Cellular viability assays : Assess cytotoxicity in HEK-293 or HepG2 cells via MTT assays. Dose-response curves (1–100 µM) can identify therapeutic windows .

(Advanced) How can reaction kinetics be optimized for introducing the 4-nitrophenyl group?

  • Mechanistic studies : Use DFT calculations to model transition states for nitro group introduction. Maleimide precursors react with 4-nitroaniline via Michael addition, where electron-withdrawing nitro groups accelerate reactivity .
  • Kinetic monitoring : Employ in-situ IR or UV-Vis spectroscopy to track nitro group incorporation. Optimal pH (7–9) and temperature (60–80°C) reduce side reactions like denitration .

(Advanced) How can structure-activity relationship (SAR) studies elucidate the role of the cyclopropylmethyl group?

  • Analog synthesis : Replace cyclopropylmethyl with ethyl, benzyl, or isopropyl groups. Compare bioactivity to determine steric/electronic contributions .
  • Crystallography : Solve X-ray structures to analyze van der Waals interactions between the cyclopropane ring and target binding pockets .
  • Free-energy perturbation (FEP) : Computational modeling predicts binding affinity changes upon substituent modification .

(Advanced) What strategies resolve contradictions in reported biological activity data?

  • Meta-analysis : Cross-reference datasets from enzyme assays (e.g., IC₅₀ variability) and adjust for assay conditions (pH, ionic strength). For example, discrepancies in SERT inhibition may arise from differences in membrane preparation methods .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) to measure direct binding kinetics, avoiding artifacts from fluorescent probes .

(Basic) How does the 4-nitrophenyl substituent influence the compound’s electronic properties?

  • Electron-withdrawing effect : The nitro group reduces electron density on the pyrrolidine ring, enhancing electrophilicity at the dione carbonyls. This is confirmed via Hammett substituent constants (σₚ = +0.82) .
  • UV-Vis spectroscopy : Absorbance at λₘₐₓ ~400 nm (π→π* transitions) correlates with nitro group conjugation .

(Advanced) What computational methods predict metabolic stability of this compound?

  • ADMET modeling : Use tools like SwissADME to estimate CYP450 metabolism. The cyclopropyl group may reduce oxidation compared to linear alkyl chains .
  • MD simulations : Simulate liver microsomal environments to identify vulnerable sites (e.g., dione ring hydrolysis) .

(Basic) What purification techniques are effective for isolating this compound?

  • Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted maleimide precursors.
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals (>98%) .

(Advanced) How can isotopic labeling aid in mechanistic studies of this compound?

  • ¹⁵N-labeling : Synthesize the compound with ¹⁵N-enriched cyclopropylmethylamine to track amine group participation in enzyme adducts via NMR .
  • Tritium labeling : Incorporate ³H at the nitro group to study metabolic reduction pathways in hepatocyte models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-[(Cyclopropylmethyl)amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione

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